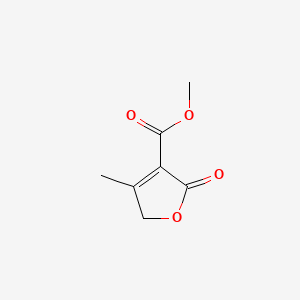

Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-5-oxo-2H-furan-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-3-11-7(9)5(4)6(8)10-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKFVYZUCHXZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS No. 167421-51-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring structure with various functional groups that contribute to its reactivity and biological properties. Its molecular formula is with a molecular weight of 142.11 g/mol. The compound is characterized by the presence of a methyl group at the 4-position and a keto group at the 2-position of the furan ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, particularly in promyelocytic leukemia cells (HL-60). The observed effects include:

- Cell Cycle Arrest : this compound causes cell cycle arrest at specific phases, inhibiting proliferation.

- Caspase Activation : The compound activates caspase pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels are associated with oxidative stress, contributing to apoptosis.

In vitro studies have reported a significant reduction in cell viability at concentrations as low as 23.5 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound interacts with specific enzymes involved in cellular metabolism and signaling pathways.

- Modulation of Cell Signaling : It influences pathways that regulate cell survival and apoptosis.

- Oxidative Stress Induction : By increasing ROS levels, it disrupts mitochondrial function and promotes apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Furan-based derivative | Anticancer, induces apoptosis |

| Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | Furan-based derivative | Antimicrobial, anticancer properties |

| Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | Furan-based derivative | Antimicrobial |

Case Studies

- Case Study on Anticancer Effects : A study conducted on HL-60 cells revealed that treatment with this compound resulted in significant apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to inhibit growth in multiple bacterial strains, supporting its potential use as an antibacterial agent in therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate demonstrates anti-proliferative activity in leukemia cells, highlighting the role of aromatic amine substituents in biological activity .

Ester Group Variations :

- Replacement of the methyl ester with a benzyl group (ID 267) increases molecular weight by >160 g/mol, likely reducing membrane permeability compared to the target compound .

- Ethyl esters (e.g., JOT01007) may confer enhanced metabolic stability over methyl esters due to slower hydrolysis .

Steric and Electronic Modifications: The hydroxymethyl and 4-methylpentyl substituents in the Streptomyces-derived analogue (C₁₃H₂₀O₄) contribute to its antibacterial activity, suggesting that bulkier alkyl chains enhance target engagement in microbial systems . Discontinued compounds like Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate may face synthesis or stability challenges due to steric hindrance from dimethyl groups .

Crystallographic and Solid-State Behavior :

- Complex derivatives (e.g., COD Entry 2005896) with methoxymethyleneoxy and phenyl groups exhibit intricate crystal packing, whereas the target compound’s simpler structure likely favors easier crystallization and formulation .

Research Findings and Implications

- Biological Potential: While the target compound’s bioactivity remains underexplored, structural analogs with hydroxy, acetyl, or anilino groups show measurable pharmacological effects (e.g., anti-proliferative pKi = 3.59–4.15) .

- Synthetic Accessibility: The methyl ester and 4-methyl substituent in the target compound likely streamline synthesis compared to benzyl or amino-substituted derivatives, which require additional protective steps .

- Drug Development Considerations : The compound’s moderate polarity (TPSA = 52.6 Ų) positions it as a viable candidate for further optimization, particularly if paired with substituents that enhance target binding without compromising bioavailability .

Preparation Methods

One-Pot Knoevenagel Condensation and O-Alkylation

A scalable one-pot synthesis involves Knoevenagel condensation followed by oxidative O-alkylation.

Procedure :

-

Knoevenagel Condensation : 3-Oxo-N-(p-tolyl)butanamide (1.0 mmol) and 3-(4-methoxyphenyl)acrylaldehyde (1.0 mmol) are refluxed in ethyl acetate with piperidine (5 mol%) for 3.5 hours.

-

O-Alkylation : The intermediate is treated with (diacetoxyiodo)benzene (PIDA, 1.2 mmol) and BF₃·Et₂O (3.0 mmol) in dichloroethane at 0°C, followed by stirring at room temperature for 5 hours.

Purification : The crude product is extracted with dichloromethane, washed with NaHCO₃, and purified via flash chromatography (petroleum ether:ethyl acetate, 10:1).

Mechanistic Insight :

The Knoevenagel step forms a conjugated dienamide, which undergoes electrophilic cyclization via iodonium intermediates to yield the dihydrofuran core.

Alkylation of 1-Bromo-3-Chloropropane with Methyl Acetoacetate

A patent-pending method optimizes the alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in methanol.

Procedure :

-

Alkylation : 1-Bromo-3-chloropropane (2.0 mol) and methyl acetoacetate (2.15 mol) are combined in methanol (780 mL) at 30–40°C under nitrogen.

-

O-Alkylation : Sodium methoxide (2.96–4.44 mol) is added in batches, inducing an exothermic reaction. The mixture is refluxed at 70°C for 6–8 hours.

-

Workup : Water (315 g) is added to dissolve salts, and the product is isolated via fractional distillation.

Key Variables :

Comparative Analysis of Methods

Optimization Strategies

Temperature Control

Exothermic reactions in the alkylation method necessitate strict temperature control (30–40°C during reagent addition, 70°C during reflux). Elevated temperatures accelerate side reactions, reducing yields by 15–20%.

Solvent Selection

Methanol in the alkylation method facilitates sodium methoxide solubility but requires post-reaction distillation. Ethyl acetate in the one-pot method simplifies extraction but demands chromatographic purification.

Catalytic Efficiency

Piperidine (5 mol%) in the Knoevenagel step enhances enolate formation, while BF₃·Et₂O stabilizes iodonium intermediates during cyclization. Sodium methoxide acts as both base and nucleophile in the alkylation method, eliminating the need for additional catalysts.

Challenges and Solutions

Byproduct Formation

Q & A

Q. What are the common synthetic routes for Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate?

The compound is synthesized via bromination of precursors followed by esterification. For example, bromination of 4-methyl-2-oxo-2,5-dihydrofuran derivatives introduces functional groups, which are subsequently esterified using methanol under optimized conditions to achieve high yields (70–85%) . Key steps include controlling reaction temperature (0–5°C for bromination) and using catalysts like H2SO4 for esterification. Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy : 1H/13C NMR (δ 5.20–5.50 ppm for dihydrofuran protons, δ 170–175 ppm for carbonyl carbons), IR (C=O stretch at ~1740 cm⁻¹), and mass spectrometry (m/z 156.04 [M+H]+) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Mercury software aids in analyzing hydrogen-bonding networks and packing motifs .

Q. What biological activities have been reported for this compound and its derivatives?

Derivatives exhibit dose-dependent cytotoxicity in cancer cells (e.g., IC50 = 12–25 μM in HeLa cells) by inducing apoptosis via ROS generation and DNA fragmentation . Antimicrobial studies show inhibition zones of 10–15 mm against Staphylococcus aureus at 100 μg/mL . Structure-activity relationship (SAR) studies highlight the importance of the methyl and ester groups for bioactivity .

Advanced Research Questions

Q. How can researchers design experiments to assess the apoptotic mechanisms of this compound?

- Flow cytometry : Use Annexin V/PI staining to quantify apoptotic cells.

- DAPI staining : Visualize nuclear condensation in treated cells.

- ROS assays : Employ fluorescent probes (e.g., DCFH-DA) to measure oxidative stress.

- DNA fragmentation analysis : Agarose gel electrophoresis to detect ladder patterns .

Q. How do structural modifications (e.g., amino or bromo substitutions) alter bioactivity?

Comparative studies show:

- Amino-substituted analogs (e.g., Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) exhibit enhanced solubility but reduced cytotoxicity (IC50 = 35 μM vs. 12 μM for the methyl derivative) .

- Bromo-substituted derivatives (e.g., Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) show improved electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve challenges in structural determination?

Q. How should researchers address discrepancies in cytotoxicity data across studies?

- Validate assay conditions : Compare cell lines (e.g., HeLa vs. MCF-7), culture media, and exposure times (24–72 hrs).

- Control ROS scavengers : Use N-acetylcysteine to confirm ROS-mediated apoptosis .

- Standardize purity : Ensure >95% purity via HPLC and elemental analysis .

Q. What computational methods predict intermolecular interactions and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.